Cas no 1955520-19-0 (3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole)
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1955520-19-0x500.png)
3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole
-
- インチ: 1S/C15H13F3N4O3/c1-8(2)23-7-11-19-13(24-21-11)10-5-3-9(4-6-10)12-20-14(25-22-12)15(16,17)18/h3-6,8H,7H2,1-2H3
- InChIKey: DGGUWLNTILCFPZ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(F)(F)F)=NC(C2=CC=C(C3ON=C(COC(C)C)N=3)C=C2)=N1
3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246718-1.0g |
3-[(propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole |
1955520-19-0 | 1.0g |
$0.0 | 2023-02-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049194-1g |
3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole |
1955520-19-0 | 95% | 1g |
¥10990.0 | 2023-03-12 |
3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazoleに関する追加情報
Introduction to Compound with CAS No. 1955520-19-0 and Its Applications in Modern Chemical Biology
The compound with the CAS number 1955520-19-0 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. Its systematic name, 3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole, reveals a complex structural framework that combines several pharmacophoric elements. This intricate architecture has positioned the compound as a promising candidate for further exploration in drug discovery and therapeutic development.
At the heart of this molecule lies a triazole core, which is a well-documented pharmacophore in medicinal chemistry. The presence of multiple heterocyclic rings, including the 1,2,4-oxadiazole and trifluoromethyl substituents, enhances its potential bioactivity. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and binding affinity, making it a valuable feature in the design of bioactive molecules.
The< strong>propan-2-yloxy)methyl side chain adds an additional layer of complexity to the compound's structure. This moiety can influence solubility and interactions with biological targets, thereby affecting its overall pharmacokinetic profile. The combination of these structural elements suggests that this compound may exhibit a unique spectrum of activities, making it a subject of great interest for researchers.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The< strong>1,2,4-oxadiazole scaffold has been extensively studied for its potential applications in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer therapies. The introduction of additional functional groups into this scaffold can further tailor its biological activity to specific targets.
The< strong>5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl} moiety is particularly noteworthy due to its ability to interact with biological targets through multiple binding sites. This feature can enhance the compound's binding affinity and selectivity, which are critical factors in drug design. The phenyl ring further contributes to the compound's structural complexity and potential bioactivity.
The< strong>trifluoromethyl group is another key feature that has been extensively studied in medicinal chemistry. This substituent can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. Additionally, it can enhance metabolic stability by preventing unwanted hydrolysis or oxidation reactions.
The< strong>propan-2-yloxy)methyl side chain also plays a significant role in the compound's overall bioactivity. This moiety can influence solubility and interactions with biological targets, thereby affecting its overall pharmacokinetic profile. The combination of these structural elements suggests that this compound may exhibit a unique spectrum of activities.
In conclusion, the compound with CAS number 1955520-19-0, characterized by its systematic name 3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole, represents a promising candidate for further exploration in drug discovery and therapeutic development. Its complex structural framework and diverse functional groups make it a subject of great interest for researchers in chemical biology and medicinal chemistry.
1955520-19-0 (3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole) 関連製品
- 2411283-21-9(1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)
- 1807124-30-6(4-(Difluoromethyl)-2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 1072-72-6(Tetrahydrothiopyran-4-one)
- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)
- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)



